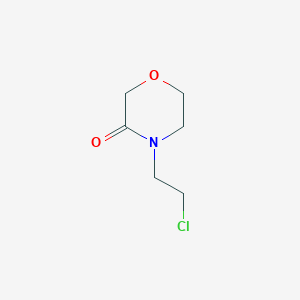

4-(2-Chloroethyl)morpholin-3-one

Description

Structural Significance of the Morpholin-3-one (B89469) Heterocyclic Scaffold

The morpholin-3-one scaffold is a six-membered heterocycle containing both a nitrogen atom and an oxygen atom, with a carbonyl group at the 3-position. This arrangement of functional groups confers a unique combination of chemical properties. The amide functionality within the ring introduces a degree of planarity and the potential for hydrogen bonding, while the ether linkage influences the ring's conformation and solubility. The presence of the carbonyl group also provides a site for nucleophilic attack or enolate formation, enabling further functionalization of the ring.

The general structure of morpholin-3-one and its derivatives has been a subject of interest in medicinal chemistry. The morpholine (B109124) ring system is considered a "privileged" structure, as it is frequently found in a wide range of biologically active compounds. acs.org The incorporation of the morpholin-3-one core can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Position of 4-(2-Chloroethyl)morpholin-3-one as a Key Synthetic Intermediate

While specific documented applications for this compound are not extensively reported in publicly available literature, its structure strongly suggests its role as a key synthetic intermediate. The presence of the reactive 2-chloroethyl group attached to the nitrogen atom provides a handle for a variety of nucleophilic substitution reactions. This allows for the facile introduction of the morpholin-3-one moiety onto other molecules.

The nitrogen of the morpholin-3-one is part of an amide, which generally reduces its nucleophilicity compared to a simple amine. However, the chloroethyl group is a potent electrophile, susceptible to reaction with a wide range of nucleophiles. This dual functionality makes this compound a potentially valuable building block for the synthesis of more complex molecules with a morpholin-3-one substructure. For instance, it could be used to alkylate amines, thiols, or other nucleophilic species, thereby tethering the morpholin-3-one ring to a larger molecular framework.

The synthesis of related N-alkylated morpholin-3-ones has been explored, often involving the alkylation of the parent morpholin-3-one. acs.orgresearchgate.net The alkylation of N-protected 5-substituted morpholin-3-ones has been shown to proceed with good selectivity, highlighting the synthetic utility of this class of compounds. acs.org

Overview of Current Research Trajectories and Identified Knowledge Gaps

Current research on morpholine and its derivatives is vibrant, with a strong focus on their applications in medicinal chemistry and materials science. nih.govaksci.com However, a thorough review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. There is a notable lack of published research detailing its synthesis, characterization, and application as a synthetic intermediate.

This lack of specific data presents a clear opportunity for future research. A systematic investigation into the synthesis of this compound, likely through the N-alkylation of morpholin-3-one with a suitable two-carbon electrophile such as 1-bromo-2-chloroethane (B52838), would be a valuable contribution to synthetic chemistry. Furthermore, a detailed study of its reactivity profile, exploring its utility in the construction of novel molecular architectures, is warranted. The potential for this compound to serve as a precursor to new classes of pharmaceuticals or functional materials remains an open and intriguing area for exploration.

Chemical Compound Data

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C6H10ClNO2 | 163.60 g/mol | Not available |

| Morpholin-3-one | C4H7NO2 | 101.10 g/mol | 109-11-5 |

| 4-(2-Chloroethyl)morpholine (B1582488) | C6H12ClNO | 149.62 g/mol | 3240-94-6 |

| 2-Morpholinoethan-1-ol | C6H13NO2 | 131.17 g/mol | 622-40-2 |

| Thionyl chloride | SOCl2 | 118.97 g/mol | 7719-09-7 |

| 1-Bromo-2-chloroethane | C2H4BrCl | 143.41 g/mol | 107-04-0 |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXPWTTVDMZISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Chloroethyl Morpholin 3 One

Strategies for the Construction of the Core Morpholin-3-one (B89469) Ring System

The synthesis of the morpholin-3-one heterocyclic system is a critical first step and can be achieved through several strategic approaches, including inter- and intramolecular cyclizations.

Intermolecular Cyclization Approaches

Intermolecular cyclization, which involves the formation of two new bonds between two separate molecules, is a classical and widely used method for constructing the morpholin-3-one ring. A primary example is the reaction of a 2-aminoethanol derivative with a chloroacetic acid derivative. thieme-connect.com

A common route involves the reaction of 2-aminoethanols with esters of 2-chloroacetic acid. thieme-connect.com This process is typically performed as a one-pot reaction by heating the reagents in the presence of a base. The parent morpholin-3-one can be synthesized from 2-aminoethanol and ethyl 2-chloroacetate under various conditions. thieme-connect.com This parent ring is a key intermediate that allows for further functionalization, such as N-alkylation, to produce a variety of derivatives. thieme-connect.com

Another significant intermolecular strategy is the cyclization of an N-substituted 2-aminoethanol with chloroacetyl chloride. thieme-connect.com This method is valuable for producing N-substituted morpholin-3-ones, which are themselves important intermediates for various biologically active compounds. thieme-connect.com

A specific approach mentioned in the literature involves the ring-closing reaction of α-(2-chloroethoxy)-amides under basic conditions to form the morpholin-3-one ring. researchgate.netgoogle.com In this method, a precursor like 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is treated with a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724) to induce cyclization. google.com

Table 1: Examples of Intermolecular Cyclization for Morpholin-3-one Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminoethanol | Ethyl 2-chloroacetate | Heating with base | Morpholin-3-one | thieme-connect.com |

| N-substituted 2-aminoethanol | Chloroacetyl chloride | Base | N-substituted morpholin-3-one | thieme-connect.com |

| 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | - | Potassium carbonate, Acetonitrile, Boiling | 4-(4-nitrophenyl)morpholin-3-one | google.com |

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular cyclization involves the formation of a bond within a single molecule to close the ring. This strategy is also a cornerstone for synthesizing the morpholin-3-one scaffold. The most prevalent method in this category is the cyclization of an N,N-disubstituted 2-aminoethanol where one of the substituents is a chloroacetyl group. thieme-connect.com This precursor is typically synthesized in a preceding step, and the subsequent ring closure is induced to form the final heterocyclic product. thieme-connect.com

For example, an N-substituted ethanolamine (B43304) can be reacted with an acid chloride bearing an α-halo substituent (like an α-bromo acid chloride). The resulting intermediate possesses both the nucleophilic hydroxyl group and the electrophilic carbon-halogen bond, which then react intramolecularly to furnish the desired morpholin-3-one ring. thieme-connect.com This approach allows for the synthesis of diversely substituted morpholin-3-ones. thieme-connect.com

Ring Expansion Methodologies from Smaller Heterocyclic Precursors

The construction of the morpholin-3-one ring can also be achieved through the expansion of smaller, pre-existing heterocyclic rings. researchgate.net This strategy offers an alternative to building the ring from acyclic precursors. While this approach is noted as a viable synthetic strategy for morpholin-3-ones, specific examples for the direct synthesis of the parent morpholin-3-one via this method are less common in the literature compared to cyclization reactions. researchgate.netnih.gov An analogous reaction involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions, which can lead to a ring-expanded 1,4-oxazepane (B1358080) through an aziridinium (B1262131) cation intermediate, demonstrating the principle of ring expansion originating from a morpholine (B109124) derivative. rsc.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial parts of all components, represent a highly efficient approach to complex molecules. researchgate.netnih.gov The use of MCRs for the synthesis of morpholin-3-ones has been described as a potential strategy. researchgate.net For instance, an asymmetric Ugi-type reaction has been reported to produce 3-oxazolyl morpholin-2-one (B1368128) derivatives. mdpi.com Another example involves the one-pot multicomponent reaction of nitromethane, carbon disulfide, and an aziridine (B145994) to yield morpholine-2-thione derivatives, showcasing the utility of MCRs in synthesizing related morpholine scaffolds. iau.ir While MCRs are a powerful tool, specific protocols leading directly to the unsubstituted 4-(2-Chloroethyl)morpholin-3-one are not prominently detailed.

Installation of the 2-Chloroethyl Moiety at the N-4 Position

Once the morpholin-3-one core is synthesized, the final step to obtain this compound is the introduction of the 2-chloroethyl group at the N-4 position.

N-Alkylation Strategies on Pre-formed Morpholin-3-one Scaffolds

The most direct method for this transformation is the N-alkylation of the parent morpholin-3-one. The secondary amine within the morpholin-3-one ring is nucleophilic and can react with a suitable alkylating agent. thieme-connect.com The parent morpholin-3-one is recognized as an important synthon that can undergo N-alkylation to build a wide array of derivatives. thieme-connect.com

The reaction typically involves treating morpholin-3-one with a 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane, in the presence of a base. The base is required to deprotonate the nitrogen atom, enhancing its nucleophilicity to attack the electrophilic alkyl halide. This type of substitution reaction is a fundamental and widely applied transformation in organic synthesis. While the direct N-alkylation of morpholine itself is well-documented, the same principle applies to the morpholin-3-one scaffold. researchgate.netgoogle.com

Table 2: General Scheme for N-Alkylation of Morpholin-3-one

| Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Morpholin-3-one | 1-bromo-2-chloroethane or 1,2-dichloroethane | e.g., K₂CO₃, NaH, Et₃N | e.g., DMF, Acetonitrile, Toluene | This compound | thieme-connect.com |

Table of Compounds

| Compound Name | Chemical Structure/Formula |

|---|---|

| This compound | C₆H₁₀ClNO₂ |

| Morpholin-3-one | C₄H₇NO₂ |

| 2-Aminoethanol | C₂H₇NO |

| Ethyl 2-chloroacetate | C₄H₇ClO₂ |

| Chloroacetyl chloride | C₂H₂Cl₂O |

| 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | C₁₀H₁₁ClN₂O₄ |

| Potassium carbonate | K₂CO₃ |

| Acetonitrile | CH₃CN |

| 4-(4-nitrophenyl)morpholin-3-one | C₁₀H₁₀N₂O₄ |

| 4-benzyl-3-chloromethylmorpholine | C₁₂H₁₆ClNO |

| 1,4-oxazepane | C₅H₁₁NO |

| Nitromethane | CH₃NO₂ |

| Carbon disulfide | CS₂ |

| Aziridine | C₂H₅N |

| Morpholine-2-thione | C₄H₇NOS |

| 1-bromo-2-chloroethane | C₂H₄BrCl |

| 1,2-dichloroethane | C₂H₄Cl₂ |

Integrated Cyclization-Functionalization Approaches

Integrated strategies that form the heterocyclic ring and establish the N-substituent in a streamlined sequence are highly valued for their efficiency. These approaches typically involve the reaction of bifunctional starting materials that contain the necessary components for both the morpholinone core and the chloroethyl side chain. Two plausible routes based on established syntheses of analogous N-substituted morpholin-3-ones are the reaction of an N-substituted ethanolamine with an acetyl chloride derivative and the condensation of a substituted ethoxyacetic acid with an amine.

One prominent method involves the reaction of an N-(2-hydroxyethyl) amine with chloroacetyl chloride. google.com For the specific synthesis of this compound, this would entail using N-(2-chloroethyl)ethanolamine as the starting material. The reaction proceeds via an initial N-acylation of the secondary amine by chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis. The hydroxyl group, activated by a suitable base, displaces the chlorine atom on the acetyl group to form the morpholin-3-one ring.

Another effective integrated approach is the condensation of 2-(2-chloroethoxy)acetic acid with a suitable amine, followed by base-mediated cyclization. google.com This method is widely used in the synthesis of pharmacologically important compounds like 4-(4-nitrophenyl)morpholin-3-one, a key intermediate for Rivaroxaban. google.com In this pathway, the acyclic amide intermediate, 2-(2-chloroethoxy)-N-(2-chloroethyl)acetamide, would be formed first, which then undergoes intramolecular cyclization in the presence of a base to yield the target compound.

These integrated methods offer the advantage of building molecular complexity rapidly from relatively simple, linear precursors.

Precursor Transformations (e.g., from 2-morpholinoethan-1-ol with thionyl chloride)

The transformation of a functionalized precursor molecule is a common and versatile strategy for synthesizing target compounds. It is important to note that the exemplary reaction of 2-morpholinoethan-1-ol with thionyl chloride does not yield this compound. Instead, this specific reaction produces 4-(2-chloroethyl)morpholine (B1582488) , a related compound that lacks the ketone functional group at the C-3 position of the morpholine ring. chemicalbook.com In a typical procedure, 2-morpholinoethan-1-ol is treated with thionyl chloride in a solvent like dichloromethane (B109758) (DCM) to achieve a 74% yield of 4-(2-chloroethyl)morpholine after purification. chemicalbook.com

A more chemically accurate precursor transformation for the synthesis of this compound would involve the chlorination of 4-(2-hydroxyethyl)morpholin-3-one . This precursor contains the required morpholin-3-one core and a hydroxyl group on the side chain that can be readily converted to a chloride. The synthesis of the hydroxy precursor can be achieved by reacting diethanolamine (B148213) with an appropriate cyclizing agent. The subsequent chlorination of the terminal hydroxyl group can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, analogous to the conversion of other primary alcohols to alkyl chlorides. This two-step sequence allows for a modular approach where the core heterocyclic structure is first assembled, followed by the specific functionalization of the side chain.

Optimization of Reaction Conditions and Yields for Enhanced Synthetic Efficiency

Base Selection: The choice of base is critical, particularly in cyclization steps that involve intramolecular nucleophilic substitution. Both inorganic and organic bases are employed. For instance, in the cyclization of N-substituted 2-chloroacetamides, bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium tert-butoxide (t-BuOK) are effective. wjpsonline.comnih.gov The strength and solubility of the base can significantly impact reaction rate and yield.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | t-BuOK | CH₃CN | 0 - 23 | 79 |

| 2 | NaH | CH₃CN | 0 | 85 |

| 3 | DBU | CH₃CN | 23 | < 30 |

Solvent Effects: The solvent plays a crucial role in solvating reactants, influencing reaction rates, and in some cases, determining the reaction pathway. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and tetrahydrofuran (B95107) (THF) are commonly used. wjpsonline.comresearchgate.net For example, in the synthesis of 5-Chloro-N-(4-Nitrophenyl) pentanamide, changing the solvent from dichloromethane or chloroform (B151607) to chlorobenzene (B131634) was found to prevent the formation of impurities during a chlorination step. wjpsonline.com

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | DBU | 3 | 95 |

| 2 | DCM | DBU | 8 | 80 |

| 3 | Toluene | DBU | 10 | 65 |

| 4 | Acetonitrile | DBU | 6 | 88 |

Temperature and Reaction Time: Reaction temperature directly affects the rate of reaction. While higher temperatures can accelerate product formation, they may also lead to the formation of undesired byproducts. Optimization often involves finding a balance that provides a reasonable reaction time with high selectivity. For instance, the hydrogenation of 4-(4-nitrophenyl)-3-morpholinone can be completed in approximately one hour at 75-85°C, a significant improvement over longer reaction times at lower temperatures. google.com Similarly, cyclization reactions can be optimized to run from a few hours to overnight depending on the substrate and conditions. nih.govgoogle.com Careful monitoring of the reaction, often by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is essential to determine the optimal reaction time and prevent product degradation.

Reactivity and Chemical Transformations of 4 2 Chloroethyl Morpholin 3 One

Reactions Involving the Electrophilic 2-Chloroethyl Group at N-4.

The presence of a terminal chlorine atom on the N-4 ethyl substituent imparts a significant electrophilic character to the side chain, making it susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone for the elaboration of the 4-(2-Chloroethyl)morpholin-3-one structure.

Nucleophilic Substitution Reactions with Various Substrates.

The chloroethyl group readily participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This is a common strategy for the synthesis of new derivatives. For instance, reaction with various amines, thiols, and alkoxides can lead to the corresponding amino, thioether, and ether-linked morpholin-3-one (B89469) derivatives. The general scheme for this transformation involves the displacement of the chloride ion by the nucleophile.

A similar compound, 4-(2-chloroethyl)morpholine (B1582488), which lacks the C-3 carbonyl group, is known to react with sodium propoxide. acs.org While specific data for the title compound is not available, it is anticipated to undergo analogous reactions. The reaction conditions for such substitutions typically involve a suitable solvent and may be facilitated by the addition of a base to neutralize the generated hydrochloric acid.

| Nucleophile | Product Type | Potential Reaction Conditions |

| Primary/Secondary Amines | N-Substituted Aminoethyl-morpholin-3-ones | Polar solvent, base (e.g., K2CO3, Et3N) |

| Thiols | Thioether-linked morpholin-3-ones | Base, aprotic solvent |

| Alkoxides | Ether-linked morpholin-3-ones | Corresponding alcohol, strong base |

| Azides | Azidoethyl-morpholin-3-ones | Sodium azide, polar aprotic solvent |

| Cyanides | Cyanoethyl-morpholin-3-ones | Alkali metal cyanide, DMSO or DMF |

This table presents potential reactions based on the known reactivity of similar chloroethyl-containing compounds.

Intramolecular Cyclization and Annulation Strategies facilitated by the Chloroethyl Moiety.

The chloroethyl group can act as an electrophilic partner in intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems. This strategy is a powerful tool for creating complex molecular architectures. For example, if a nucleophilic center is introduced elsewhere in the molecule, typically at the C-2 or C-5 position of the morpholin-3-one ring, an intramolecular SN2 reaction can occur.

While specific examples for this compound are not documented in the searched literature, the principle is well-established in heterocyclic chemistry. researchgate.netrsc.orgnih.govrsc.org The feasibility of such cyclizations would depend on the ring size of the resulting bicyclic system and the conformational flexibility of the morpholin-3-one ring.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions.

Beyond simple nucleophilic substitutions, the chloroethyl group can be utilized in more complex carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it could potentially participate in reactions like the Friedel-Crafts alkylation of aromatic compounds in the presence of a Lewis acid catalyst, leading to arylethyl-substituted morpholin-3-ones.

Furthermore, conversion of the chloroethyl group to other functional handles, such as an iodoethyl or a tosylethyl group, can enhance its reactivity and broaden the scope of possible transformations. These more reactive intermediates could then be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl moieties.

Chemical Modifications and Derivatizations of the Morpholin-3-one Ring System.

The morpholin-3-one ring itself offers several avenues for chemical modification, allowing for the fine-tuning of the molecule's properties.

Functionalization at Carbonyl and Alkyl Positions (C-2, C-5, C-6).

The carbonyl group at the C-3 position can undergo various reactions typical of lactams. For example, it can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride, which would convert the morpholin-3-one to a substituted morpholine (B109124).

The methylene (B1212753) groups at the C-2, C-5, and C-6 positions are generally less reactive. However, functionalization at these positions may be achieved through radical-based reactions or by deprotonation with a strong base to generate a carbanion, which can then react with an electrophile. The acidity of the α-protons at the C-2 position is enhanced by the adjacent carbonyl group, making this position a potential site for alkylation or condensation reactions under appropriate basic conditions. Research on other morpholine systems has shown that functionalization at these positions is possible. acs.orgorganic-chemistry.org

| Position | Type of Functionalization | Potential Reagents and Conditions |

| C-3 (Carbonyl) | Reduction to Amine | LiAlH4, THF |

| C-2 | Alkylation | Strong base (e.g., LDA), alkyl halide |

| C-2 | Condensation | Aldehyde/Ketone, base or acid catalyst |

This table outlines potential derivatizations based on general lactam and morpholine chemistry.

Ring-Opening and Rearrangement Pathways.

The morpholin-3-one ring can be susceptible to ring-opening reactions under certain conditions. For example, hydrolysis of the lactam bond under acidic or basic conditions would lead to the corresponding amino acid derivative, 2-(2-(2-chloroethylamino)ethoxy)acetic acid. This reaction breaks open the heterocyclic ring and can be a useful synthetic strategy for accessing linear structures.

Rearrangement reactions of the morpholin-3-one ring are less common but could potentially be induced under thermal or photochemical conditions. The specific rearrangement pathways would depend on the substitution pattern and the reaction conditions employed. Studies on similar heterocyclic systems have explored such transformations. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 2 Chloroethyl Morpholin 3 One and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H (proton) and ¹³C (carbon-13) spectra, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.

While specific experimental data for 4-(2-Chloroethyl)morpholin-3-one is not widely published, its structure can be confidently predicted based on the analysis of its constituent parts and data from analogous synthetic derivatives, such as 4-(4-aminophenyl)morpholin-3-one. chemicalbook.comichemical.comnih.gov

Expected ¹H NMR Spectrum of this compound: The structure contains six distinct proton environments, which would result in six unique signals.

Morpholin-3-one (B89469) Ring Protons:

The two protons on the carbon adjacent to the carbonyl group (C2-H) are expected to appear as a triplet downfield due to the deshielding effect of the amide.

The two protons on the carbon adjacent to the oxygen atom (C5-H) would likely resonate as a triplet.

The two protons on the carbon adjacent to the ring nitrogen (C6-H) would also present as a triplet.

N-(2-Chloroethyl) Side Chain Protons:

The two protons on the carbon directly attached to the nitrogen (N-CH₂-) are expected to be a triplet, influenced by the adjacent -CH₂Cl group.

The two protons on the carbon bearing the chlorine atom (-CH₂Cl) would also be a triplet, significantly deshielded by the electronegative chlorine.

Predicted ¹H NMR Data for a Derivative: 4-(4-Aminophenyl)morpholin-3-one

This interactive table presents predicted ¹H NMR data for a related derivative, 4-(4-aminophenyl)morpholin-3-one, which helps in understanding the signals from the core morpholin-3-one ring. ichemical.com

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to N) | 7.07 | Doublet | 8.8 |

| Aromatic (meta to N) | 6.69 | Doublet | 8.8 |

| C2-H | 4.32 | Singlet | - |

| C5-H | 4.00 | Triplet | 4.8 |

| C6-H | 3.69 | Triplet | 4.8 |

Note: The prediction for C2-H as a singlet may vary in experimental conditions; it would typically be expected to couple with adjacent protons if present.

Expected ¹³C NMR Spectrum of this compound: The molecule possesses six unique carbon atoms, which would lead to six distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (C3) | 165-175 | Typical range for an amide/lactam carbonyl carbon. |

| C-O (C5) | 65-75 | Aliphatic carbon singly bonded to oxygen. |

| C-N (C6) | 45-55 | Aliphatic carbon adjacent to nitrogen in an amide. |

| C-C=O (C2) | 40-50 | Aliphatic carbon adjacent to a carbonyl group. |

| N-C H₂- | 45-55 | Aliphatic carbon attached to nitrogen and an alkyl chain. |

| -CH₂C l | 40-45 | Aliphatic carbon attached to chlorine, showing a downfield shift. |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. nih.gov

For this compound (C₆H₁₀ClNO₂), the exact mass is 163.0400 Da. The molecular ion peak (M⁺) would be observed at m/z = 163. A key diagnostic feature would be the presence of an M+2 peak at m/z = 165 with an intensity approximately one-third of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁷Cl isotope. youtube.com

Expected Fragmentation Pattern: The molecular ion is energetically unstable and can break into smaller, charged fragments. The fragmentation pattern provides a fingerprint that helps to deduce the molecule's structure. nih.gov

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides.

Loss of the Side Chain: The bond between the ring nitrogen and the chloroethyl group can cleave, leading to the loss of the C₂H₄Cl radical or the formation of a C₂H₄Cl⁺ ion.

Ring Fragmentation: The morpholin-3-one ring can undergo cleavage in several ways, often initiated by the loss of a small, stable molecule like carbon monoxide (CO) from the lactam group.

Predicted Key Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 163/165 | [M]⁺ | [C₆H₁₀ClNO₂]⁺ | Molecular ion peak and its chlorine isotope peak. |

| 128 | [M - Cl]⁺ | [C₆H₁₀NO₂]⁺ | Loss of a chlorine radical. |

| 100 | [M - C₂H₄Cl]⁺ | [C₄H₄NO₂]⁺ | Loss of the chloroethyl side chain. |

| 86 | [C₄H₈NO]⁺ | [C₄H₈NO]⁺ | A common fragment from morpholine (B109124) ring cleavage. |

| 63/65 | [C₂H₄Cl]⁺ | [C₂H₄Cl]⁺ | Chloroethyl cation. |

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for identifying the types of bonds present in a molecule.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (Lactam) | C=O stretch | 1650 - 1680 | Strong |

| Ether | C-O-C stretch | 1150 - 1085 | Strong |

| Amine/Amide | C-N stretch | 1250 - 1020 | Medium |

| Alkane | C-H stretch | 2850 - 2960 | Medium-Strong |

| Alkyl Halide | C-Cl stretch | 850 - 550 | Medium-Strong |

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group of the lactam ring. The presence of the C-O-C ether linkage and the C-Cl bond would also be confirmed by strong absorptions in the fingerprint region of the spectrum. Data from related derivatives like 4-(4-nitrophenyl)morpholine (B78992) confirms the presence of characteristic morpholine ring vibrations. chemicalbook.com

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination of Derived Compounds

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While the crystal structure of this compound itself is not publicly available, detailed structural analyses have been performed on synthetic derivatives containing the morpholine core. These studies provide invaluable insight into the expected solid-state structure of the target compound.

Crystallographic Data for a Morpholine Derivative: 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one

The analysis of this derivative reveals key structural features of the morpholine ring system. researchgate.netelsevierpure.com

| Parameter | Value |

| Chemical Formula | C₁₈H₂₀N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.4554 (6) |

| b (Å) | 8.2204 (4) |

| c (Å) | 30.6681 (17) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3140.1 (3) |

| Z (molecules/cell) | 8 |

From this and other studies, it is established that the six-membered morpholine ring typically adopts a stable chair conformation. researchgate.netelsevierpure.com In this conformation, substituents on the ring nitrogen, such as the 2-chloroethyl group in the target compound, would likely occupy an equatorial position to minimize steric hindrance. This precise structural information is critical for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Geometry, Electronic Structure, and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-(2-Chloroethyl)morpholin-3-one, these calculations would reveal key structural parameters.

Molecular Geometry: The core of the molecule is a morpholin-3-one (B89469) ring. Unlike a standard morpholine (B109124) ring which typically adopts a stable chair conformation, the presence of the C3=O carbonyl group introduces a region of sp² hybridization, flattening a portion of the ring. The geometry would be a distorted chair or a twist-boat conformation to accommodate this planarity. The nitrogen atom (N4) would likely remain sp³ hybridized. The attached 2-chloroethyl group introduces further degrees of freedom.

While specific calculated data for this compound is not available, we can infer expected values. The bond lengths and angles would be influenced by the electronegativity of the oxygen, nitrogen, and chlorine atoms, and the resonance effect of the lactam (amide within a ring) group.

Interactive Data Table: Predicted Key Geometric Parameters (Note: Values are illustrative based on general principles of organic chemistry, as specific computational data for this molecule is not available in the cited literature.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C3 | O | ~1.22 Å | |

| Bond Length | C3 | N4 | ~1.35 Å | |

| Bond Length | N4 | C7 | ~1.47 Å | |

| Bond Length | C8 | Cl | ~1.80 Å | |

| Bond Angle | O | C3 | N4 | ~125° |

| Bond Angle | C3 | N4 | C7 | ~120° |

| Dihedral Angle | C3 | N4 | C7 | C8 |

Electronic Structure: The electronic structure is dominated by the polar lactam group and the electronegative chlorine atom. The C=O bond is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. The lone pair on the nitrogen atom participates in resonance with the carbonyl group, giving the N-C(O) bond partial double-bond character. This delocalization of electrons is crucial for the molecule's stability and reactivity.

Conformational Analysis: The primary focus of a conformational analysis would be the rotation around the N4-C7 and C7-C8 bonds of the chloroethyl side chain. wikipedia.org Different rotational isomers (rotamers) would exist, each with a distinct energy level. The relative populations of these conformers at a given temperature depend on these energy differences. The most stable conformer would likely be one that minimizes steric hindrance and optimizes any potential intramolecular interactions, such as a weak hydrogen bond or dipole-dipole alignment. wikipedia.org For instance, studies on similar 2-substituted piperazines have shown a preference for an axial conformation, which can be stabilized by intramolecular forces. wikipedia.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ossila.comschrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govnumberanalytics.com A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability and lower chemical reactivity. numberanalytics.com

For this compound, the HOMO is expected to have significant contributions from the lone pair of the nitrogen atom and the pi-system of the carbonyl group. The LUMO is likely to be an antibonding orbital (π*) associated with the carbonyl group, C=O. schrodinger.com The presence of the electron-withdrawing chloroethyl group would also influence these energy levels.

Reactivity Prediction:

Nucleophilic Attack: The sites with the largest LUMO coefficients are most susceptible to attack by nucleophiles. This would likely be the carbonyl carbon (C3).

Electrophilic Attack: The sites with the largest HOMO coefficients are prone to attack by electrophiles. This could be the carbonyl oxygen or potentially the nitrogen atom, although the nitrogen's lone pair is partially delocalized into the carbonyl.

Intramolecular Reactions: The chloroethyl group provides a reactive site. The carbon atom bonded to the chlorine (C8) is electrophilic and could be subject to intramolecular nucleophilic attack by the carbonyl oxygen or another atom, potentially leading to cyclization under certain conditions.

Interactive Data Table: Global Reactivity Descriptors (Illustrative) (Note: These values are conceptual. The formulas are standard in DFT analysis, but the input HOMO/LUMO energies are not available from literature.)

| Descriptor | Formula | Significance | Predicted Trend |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Reactivity/Stability | Moderate |

| Ionization Potential (I) | -EHOMO | Electron-donating ability | Moderate |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability | Moderate |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer | Moderate |

| Electrophilicity Index (ω) | μ² / (2η) where μ = - (I+A)/2 | Global electrophilic nature | Moderate to High |

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Theoretical studies can map out the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to proceed. nih.gov

For this compound, several reaction pathways can be envisioned and studied computationally:

SN2 Reaction at the Chloroethyl Group: The carbon atom attached to the chlorine is a primary electrophilic center. External nucleophiles can attack this carbon via an SN2 mechanism, displacing the chloride ion. Computational studies would model the transition state of this bimolecular reaction.

Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This is a characteristic reaction of lactams.

Formation of Heterocyclic Phosphonates: Based on studies of the parent Morpholin-3-one, a potential reaction involves the interaction with reagents like triethyl phosphite (B83602) and phosphoryl chloride. nih.gov The proposed mechanism for the parent lactam suggests the formation of an intermediate that then reacts to form a bisphosphonate. nih.gov For this compound, a similar pathway could be explored computationally to determine the transition state energies and see how the N-substituent affects the reaction course. nih.govresearchgate.net

Interactive Data Table: Hypothetical Reaction Analysis (Note: This table illustrates the type of data obtained from transition state analysis. Specific values for reactions involving this compound are not available.)

| Reaction Type | Reactants | Proposed Transition State | Activation Energy (kcal/mol) |

| SN2 Substitution | Molecule + OH⁻ | [HO···C8H₂(C7)···Cl]⁻ | Not Available |

| Intramolecular Cyclization | Molecule | Cyclic oxazinium cation TS | Not Available |

| Phosphonate Formation | Molecule + P(OEt)₃/POCl₃ | Phosphorylated lactam iminium TS | Not Available |

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing molecules. By calculating properties like vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared to experimental data for structure verification.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. For this compound, key predicted peaks would include:

A strong C=O stretch for the lactam carbonyl group, typically around 1650-1680 cm⁻¹.

C-N stretching vibrations.

C-O-C stretching of the morpholine ether linkage.

C-Cl stretching of the chloroethyl side chain.

NMR Spectroscopy: Theoretical models can calculate the magnetic shielding around each proton (¹H NMR) and carbon (¹³C NMR) atom, which can be converted into chemical shifts.

¹H NMR: The protons alpha to the carbonyl (at C2) and the nitrogen (at C5) would be distinct. The protons on the chloroethyl chain (at C7 and C8) would appear as two separate multiplets, with the protons at C8 (adjacent to the chlorine) expected to be further downfield.

¹³C NMR: A characteristic downfield signal for the carbonyl carbon (C3) would be predicted, typically >170 ppm. The chemical shifts for C7 and C8 would be influenced by the nitrogen and chlorine, respectively.

These computational predictions provide a powerful complement to experimental spectroscopy, aiding in the structural elucidation of complex molecules like this compound.

Synthetic Utility of 4 2 Chloroethyl Morpholin 3 One in the Preparation of Advanced Heterocyclic Scaffolds

Construction of Spiro-Morpholinones and Fused Heterocyclic Systems

The unique structure of 4-(2-chloroethyl)morpholin-3-one facilitates its use in synthesizing both spiro-morpholinones and various fused heterocyclic systems. The presence of the electrophilic chloroethyl group allows for intramolecular cyclization reactions, while the morpholin-3-one (B89469) ring can be annulated with other rings.

Spiro-Morpholinones:

A key strategy for constructing spiro-morpholinones involves the intramolecular cyclization of precursors derived from the chloroethyl moiety. For instance, glycopyranosylidene-spiro-morpholinones have been synthesized from O-peracylated hept-2-ulopyranosonamide derivatives. nih.gov The synthesis begins with the Koenigs–Knorr type glycosylation of 2-chloroethanol (B45725) with a (glyculosylbromide)onamide to form the corresponding 2-chloroethyl glycoside. Subsequent treatment of this intermediate with a base, such as potassium carbonate (K₂CO₃), induces ring closure to furnish the desired spiro-morpholinone. nih.gov This method highlights a direct application of a chloroethyl-containing precursor to form a spirocyclic system where the morpholinone ring is spiro-fused to a glycopyranosylidene moiety.

Fused Heterocyclic Systems:

The morpholin-3-one scaffold is also extensively used to create fused heterocyclic systems, which are integral to the development of new therapeutic agents. One notable example is the synthesis of morpholin-3-one-fused quinazoline (B50416) derivatives, which have been evaluated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov The synthetic approach typically involves building the quinazoline ring onto a pre-existing morpholin-3-one structure. This fusion of a privileged morpholinone scaffold with a biologically relevant quinazoline core has led to the discovery of potent enzyme inhibitors. nih.gov

Another strategy involves the "heterocyclic merging" of morpholines with other heterocycles like indazoles to create novel fused systems such as indazolo-morpholines. nih.gov These complex scaffolds are constructed through multi-step sequences that often culminate in a late-stage Michael addition to form the morpholine (B109124) ring, fused to the indazole nucleus. nih.gov Furthermore, the synthesis of complex polycyclic systems like tetrahydropyrimido[4',5':4,5]thieno[2,3-c]-2,7-naphthyridin-8(9H)-ones demonstrates the utility of morpholine-containing building blocks in constructing multi-ring, fused structures with potential biological applications. researchgate.net

| Fused System Type | Synthetic Strategy | Key Precursors | Significance | Reference |

| Morpholin-3-one-fused Quinazolines | Annulation of quinazoline ring onto morpholin-3-one | Substituted morpholin-3-ones | EGFR Tyrosine Kinase Inhibitors | nih.gov |

| Indazolo-morpholines | Heterocyclic merging via late-stage Michael addition | Chiral amino alcohols | Novel, stereochemically diverse scaffolds | nih.gov |

| Pyrimido-thieno-naphthyridinones | Multi-step synthesis involving cyclization | 7-Alkyl-3-chloro-4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydro-2,7-naphthyridines | Complex polycyclic compounds with potential biological activity | researchgate.net |

Strategies for the Introduction of Chiral Centers and Enantioselective Synthesis of Derivatives

The biological activity of morpholin-3-one derivatives is often dependent on their stereochemistry. Therefore, the development of methods for introducing chiral centers and achieving enantioselective synthesis is of paramount importance.

Several strategies have been successfully employed to synthesize chiral morpholinone derivatives. One powerful approach is the use of chiral catalysts. For example, a chiral phosphoric acid-catalyzed enantioselective synthesis has been reported for producing C3-substituted morpholinones. researchgate.net This reaction proceeds between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, demonstrating a highly effective method for creating chiral morpholinones. researchgate.net

Another key strategy is the use of well-established asymmetric reactions to install stereocenters in precursors that are later converted into the morpholine ring. The Sharpless asymmetric epoxidation is a prime example, used to establish the stereocenters in the enantioselective synthesis of morpholine derivatives. nih.gov This method allows for the creation of specific enantiomers by selecting the appropriate chiral tartrate ligand (D-DET or L-DET). nih.gov

The use of chiral auxiliaries, such as Ellman's chiral auxiliary, also provides a reliable route to stereocontrol. acs.org Multisubstituted enesulfinamide products incorporating this auxiliary can be synthesized, and the chiral sulfinyl group directs subsequent transformations, ultimately leading to the formation of chiral N-tBS ketimines with challenging acyclic quaternary or tetrasubstituted α-stereocenters. acs.org This stereodivergent approach facilitates access to all possible stereoisomers of a target molecule. acs.org

| Strategy | Methodology | Example/Reagents | Outcome | Reference |

| Chiral Catalysis | Enantioselective reaction catalyzed by a chiral acid | Chiral phosphoric acid, aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | Enantioselective synthesis of C3-substituted morpholinones | researchgate.net |

| Asymmetric Reaction | Installation of stereocenters in an acyclic precursor | Sharpless Asymmetric Epoxidation (SAE) with D- or L-DET | Enantioselective synthesis of (R,R)- and (S,S)-morpholine derivatives | nih.gov |

| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry | Ellman's chiral auxiliary (N-tert-butanesulfinyl group) | Stereodivergent synthesis of chiral enesulfinamides and ketimines | acs.org |

| In situ Transimidation | Palladium-catalyzed carbonylation with a chiral amine | Benzotriazinone, primary chiral amine (e.g., chiral N-alkyl amine) | Synthesis of chiral N-alkyl phthalimide (B116566) derivatives | acs.org |

Methodologies for the Preparation of Polycyclic and Bridged Morpholin-3-one Derivatives

Beyond simple fused systems, this compound and related structures are valuable starting materials for synthesizing more complex polycyclic and bridged derivatives. These conformationally constrained scaffolds are of great interest in drug design as they can orient substituents in specific three-dimensional arrangements, potentially enhancing binding affinity and selectivity for biological targets.

Bridged Morpholin-3-one Derivatives:

A notable achievement in this area is the synthesis of novel bridged morpholine-proline chimeras. researchgate.net These molecules represent rigid, conformationally locked three-dimensional structures. The synthetic design locks the lone pairs of electrons on the oxygen and nitrogen atoms in distinct spatial orientations, which can be advantageous for creating peptidomimetics. researchgate.net The introduction of bridged morpholine moieties has also been explored in the design of potent and selective mTOR inhibitors, where the rigid structure helps the molecule fit deeply into the enzyme's binding pocket. e3s-conferences.org

Polycyclic Morpholin-3-one Derivatives:

The synthesis of polycyclic systems often involves multi-step sequences that build additional rings onto the morpholin-3-one core. For example, the synthesis of pyrimido[4',5':4,5]thieno[2,3-c]-2,7-naphthyridin-8(9H)-ones involves the initial formation of a morpholine-substituted tetrahydro-2,7-naphthyridine, which then undergoes further reactions to construct the fused thieno-pyrimidine system. researchgate.net

General strategies for forming polycyclic aromatic compounds, such as thermally-induced ring contraction of thiepine (B12651377) scaffolds, can also be conceptually applied to create complex polycyclic systems incorporating a morpholine ring. beilstein-journals.org These methods often involve the extrusion of an atom or a small molecule to facilitate the formation of a new ring. beilstein-journals.org

| Scaffold Type | Synthetic Approach | Key Features | Application/Significance | Reference |

| Bridged Morpholine-Proline Chimeras | Multi-step synthesis to create a bicyclic system | Rigid, conformationally locked 3D structure | Peptidomimetic design, spatially defined orientation of heteroatom lone pairs | researchgate.net |

| Bridged Morpholine-containing Kinase Inhibitors | Design and synthesis of bridged moieties | Deep penetration into enzyme binding pockets | Development of potent and selective mTOR inhibitors | e3s-conferences.org |

| Polycyclic Fused Systems | Sequential annulation of heterocyclic rings | Combination of multiple heterocyclic systems (e.g., pyrimidine, thiophene, naphthyridine) in one molecule | Creation of novel chemical entities with potential biological properties | researchgate.net |

Conclusion and Future Research Avenues

Summary of Key Advancements in the Synthesis and Reactivity of 4-(2-Chloroethyl)morpholin-3-one

Direct and explicit methods for the synthesis of this compound are not extensively documented in publicly available scientific literature. However, its synthesis can be logically inferred from established methods for the preparation of N-substituted morpholin-3-ones and the analogous synthesis of 4-(2-chloroethyl)morpholine (B1582488).

A plausible and key synthetic advancement would be the adaptation of methods used for producing structurally similar compounds. For instance, the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant rivaroxaban, often involves the cyclization of an N-substituted ethanolamine (B43304) derivative. nih.govgoogle.com Following this logic, a primary route to this compound would likely involve the N-alkylation of a suitable precursor with a 2-chloroethyl group, followed by or preceded by the formation of the morpholin-3-one (B89469) ring.

One potential synthetic pathway could start from N-(2-hydroxyethyl)glycine. This precursor could be reacted with a chloroethylating agent, followed by an intramolecular cyclization to form the desired product. Another approach could involve the reaction of morpholin-3-one with 1-bromo-2-chloroethane (B52838).

While specific reactions of this compound are not well-documented, its reactivity can be predicted based on its functional groups. The primary reactive site is the terminal chlorine atom of the ethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a versatile intermediate.

Identification of Emerging Synthetic Strategies and Unexplored Reactivity Pathways

Emerging synthetic strategies in heterocyclic chemistry could offer more efficient and novel routes to this compound.

Emerging Synthetic Strategies:

Catalytic C-H Activation: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed to directly functionalize a pre-formed morpholin-3-one ring system, although this would be a more complex approach to introducing the 2-chloroethyl group.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and other potentially reactive intermediates.

One-Pot Syntheses: The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, could streamline the synthesis of this compound from simple starting materials. For example, a one-pot reaction involving the reductive amination of a dialdehyde (B1249045) derived from a ribonucleoside with an alkylamine has been reported for the synthesis of N-substituted morpholine (B109124) derivatives and could be adapted. nih.gov

Unexplored Reactivity Pathways:

The reactivity of the morpholin-3-one ring itself, beyond its role as a stable scaffold, remains an area ripe for exploration.

Ring-Opening Reactions: Under specific conditions (e.g., strong acid or base), the lactam ring could undergo hydrolysis or other ring-opening reactions, providing access to linear amino acid derivatives.

Enolate Chemistry: The carbonyl group of the lactam could potentially undergo enolization, allowing for alpha-functionalization, although this is generally less favorable for lactams compared to open-chain amides.

Reductive or Oxidative Modifications: The morpholin-3-one ring could be subjected to reduction to the corresponding morpholine or oxidation at various positions, leading to novel derivatives.

The chloroethyl side chain's reactivity also presents opportunities for unexplored transformations beyond simple nucleophilic substitution.

Intramolecular Cyclizations: The chloroethyl group could be used to effect intramolecular cyclizations with other functional groups introduced elsewhere on the molecule, leading to bicyclic or more complex heterocyclic systems.

Elimination Reactions: Under basic conditions, elimination of HCl could occur to form a vinyl-substituted morpholin-3-one, which could then participate in various cycloaddition or polymerization reactions.

Prospects for Novel Methodological Development in Morpholin-3-one Chemistry

The study of this compound and its derivatives holds considerable promise for the development of new synthetic methodologies in the broader field of morpholin-3-one chemistry.

The development of a robust and scalable synthesis for this compound is a primary and immediate prospect. This would unlock its potential as a versatile building block for the synthesis of a diverse library of morpholin-3-one derivatives through modification of the chloroethyl group.

Further research into the reactivity of the morpholin-3-one ring itself is warranted. A deeper understanding of its stability and potential for selective functionalization would be highly valuable. For instance, developing methods for the selective C-H functionalization of the morpholine ring in the presence of the reactive chloroethyl group would represent a significant methodological advancement.

The exploration of this compound as a key intermediate in the synthesis of biologically active molecules is a major future avenue. Its ability to introduce a flexible linker with a reactive handle makes it an attractive starting point for the design and synthesis of new drug candidates. The development of novel derivatives and their screening for various biological activities could lead to the discovery of new therapeutic agents.

Below is a table summarizing a plausible synthetic route for a related compound, 4-(2-chloroethyl)morpholine, which provides a basis for the potential synthesis of the target compound.

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| 2-Morpholinoethan-1-ol | Thionyl chloride, DMF (cat.) | Dichloromethane (B109758) | 0 °C to 40 °C, overnight | 4-(2-Chloroethyl)morpholine | 74% | chemicalbook.com |

| 4-(2-Chloroethyl)morpholine hydrochloride | Sodium hydroxide (B78521) | Water, Toluene | < 35 °C, then reflux | 4-(2-Chloroethyl)morpholine | Not specified | prepchem.com |

Table 1: Synthetic Preparations of 4-(2-Chloroethyl)morpholine

The reactivity of the chloroethyl group is highlighted by its reaction with sodium propoxide, demonstrating its utility in nucleophilic substitution reactions. acs.org

| Substrate | Reagent | Solvent | Product |

| 4-(2-Chloroethyl)morpholine | Sodium propoxide | Propanol | 4-(2-Propoxyethyl)morpholine |

Table 2: Reactivity of 4-(2-Chloroethyl)morpholine

Q & A

Q. What synthetic methodologies are commonly employed for introducing the 2-chloroethyl substituent into morpholin-3-one derivatives?

The 2-chloroethyl group can be introduced via nucleophilic substitution or coupling reactions. For example, intermediates like 4-(4-aminophenyl)morpholin-3-one (used in Rivaroxaban synthesis) are synthesized by reacting cyanuric chloride with amines under controlled temperatures (0°C) and using potassium carbonate as a base to ensure regioselectivity . Adapting this approach, 2-chloroethylamine or chloroethyl halides could react with morpholin-3-one precursors in solvents like acetone or 1,4-dioxane. Catalytic triethylamine and TLC monitoring (toluene:acetone = 8:2) are critical for tracking reaction progress .

Q. How is the purity of 4-(2-Chloroethyl)morpholin-3-one validated during synthesis?

Purification typically involves recrystallization from acetone or tetrahydrofuran (THF), as demonstrated for structurally related intermediates like 4-(4-aminophenyl)morpholin-3-one (88% yield, m.p. 259°C) . Analytical techniques include melting point determination, HPLC, and spectral analysis (¹H/¹³C NMR, IR). For example, NMR signals for morpholin-3-one protons (δ 3.5–4.5 ppm) and chloroethyl groups (δ 3.0–3.5 ppm) are key diagnostic markers .

Advanced Questions

Q. What strategies address conflicting spectral data in characterizing this compound derivatives?

Contradictions in NMR or IR data may arise from tautomerism, solvent effects, or impurities. High-resolution mass spectrometry (HRMS) can confirm molecular formulas, while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals. For instance, the morpholin-3-one carbonyl (C=O) stretch at ~1700 cm⁻¹ in IR and quaternary carbon signals in ¹³C NMR (~165–175 ppm) are critical for structural assignment .

Q. How do reaction conditions influence the regioselectivity of chloroethyl group attachment in morpholin-3-one systems?

Regioselectivity is controlled by steric and electronic factors. Low-temperature reactions (0–5°C) favor substitution at less hindered positions, as seen in cyanuric chloride-based syntheses . Solvent polarity (e.g., acetone vs. 1,4-dioxane) and base strength (K₂CO₃ vs. Et₃N) further modulate reactivity. Computational modeling (DFT) can predict preferential sites for chloroethylation .

Q. What stability challenges are associated with this compound, and how are they mitigated?

The chloroethyl group is prone to hydrolysis under acidic/basic conditions. Stability studies recommend storage in inert atmospheres (N₂/Ar) at –20°C and avoidance of protic solvents. Degradation products can be monitored via LC-MS, with accelerated stability testing (40°C/75% RH) to establish shelf-life .

Methodological Guidance

Q. How can researchers optimize yields in multi-step syntheses involving this compound?

- Step 1: Synthesize the morpholin-3-one core via cyclization of β-chloroethylamine derivatives with ketones or esters .

- Step 2: Introduce the 2-chloroethyl group using Ullmann coupling or Mitsunobu reactions, ensuring stoichiometric excess (2:1) of the chloroethylating agent .

- Step 3: Neutralize byproducts with dilute HCl and recrystallize from THF/acetone mixtures .

Q. What analytical workflows are recommended for confirming the biological activity of this compound analogs?

- In vitro assays: Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Mechanistic studies: Use fluorescence quenching or SPR (Surface Plasmon Resonance) to assess binding to target enzymes (e.g., bacterial gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.